Alpha1-Adrenoceptor Antagonism: 5 nM IC50 Quantifies Perbufylline Binding Affinity
Perbufylline demonstrates potent competitive antagonism at the alpha1-adrenoceptor with an IC50 of 5 nM as determined by competitive binding assay in human prostate cells using (125I)-Heat radioligand displacement [1]. This sub-10 nM potency distinguishes Perbufylline from theophylline, which exhibits no direct alpha1-adrenoceptor antagonism at pharmacologically relevant concentrations, operating instead through non-selective phosphodiesterase inhibition and adenosine receptor blockade. The alpha1-adrenoceptor antagonism contributes to Perbufylline's bronchodilator activity through smooth muscle relaxation mechanisms that are mechanistically distinct from the cAMP-elevating effects shared by most xanthine derivatives.
| Evidence Dimension | Alpha1-adrenoceptor antagonist binding affinity |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Theophylline: No direct alpha1-adrenoceptor antagonism at pharmacologically relevant concentrations |
| Quantified Difference | Not applicable (qualitatively distinct mechanism) |
| Conditions | Competitive binding assay in human prostate cells using (125I)-Heat radioligand |
Why This Matters
This 5 nM IC50 provides a quantitative benchmark for receptor binding potency, enabling researchers to select Perbufylline for experiments requiring alpha1-adrenoceptor antagonism that cannot be achieved with theophylline.
- [1] BindingDB. Antagonist activity at Adrenergic alpha-1 receptor in human Prostate cell. IC50: 5 nM. Competitive binding assay with (125I)-Heat. View Source
